molecular formula C12H28BrN B3051922 1-Butanamine, N,N-dibutyl-, hydrobromide CAS No. 37026-85-0

1-Butanamine, N,N-dibutyl-, hydrobromide

Cat. No.: B3051922
CAS No.: 37026-85-0
M. Wt: 266.26 g/mol
InChI Key: ZEOQPNRYUCROGZ-UHFFFAOYSA-N
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Description

1-Butanamine, N,N-dibutyl-, hydrobromide is a chemical compound with the molecular formula C12H28BrN and a molecular weight of 266.26 g/mol. It is a derivative of butanamine, where the amine group is substituted with two butyl groups and combined with hydrobromide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butanamine, N,N-dibutyl-, hydrobromide typically involves the alkylation of butanamine with butyl halides under basic conditions. The reaction can be represented as follows:

Butanamine+2Butyl HalideN,N-Dibutylbutanamine\text{Butanamine} + 2 \text{Butyl Halide} \rightarrow \text{N,N-Dibutylbutanamine} Butanamine+2Butyl Halide→N,N-Dibutylbutanamine

This intermediate is then treated with hydrobromic acid to form the hydrobromide salt:

N,N-Dibutylbutanamine+HBr1-Butanamine, N,N-dibutyl-, hydrobromide\text{N,N-Dibutylbutanamine} + \text{HBr} \rightarrow \text{this compound} N,N-Dibutylbutanamine+HBr→1-Butanamine, N,N-dibutyl-, hydrobromide

Industrial Production Methods

Industrial production methods for this compound often involve large-scale alkylation reactions using continuous flow reactors to ensure efficient mixing and reaction completion. The use of hydrobromic acid in excess ensures complete conversion to the hydrobromide salt.

Chemical Reactions Analysis

Types of Reactions

1-Butanamine, N,N-dibutyl-, hydrobromide undergoes several types of chemical reactions, including:

    Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction Reactions: Reduction can lead to the formation of primary amines.

Common Reagents and Conditions

    Substitution: Alkyl halides, under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.

Major Products Formed

    Substitution: N,N-dibutyl derivatives.

    Oxidation: Amides or nitriles.

    Reduction: Primary amines.

Scientific Research Applications

1-Butanamine, N,N-dibutyl-, hydrobromide has various applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-Butanamine, N,N-dibutyl-, hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites and modulating the activity of these targets. The pathways involved often include signal transduction mechanisms that lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Butanamine, N-butyl-: A simpler derivative with only one butyl group attached to the amine.

    Dibutylamine: Another derivative with two butyl groups but without the hydrobromide component.

    N,N-Dibutylacetamide: A related compound where the amine is acylated.

Uniqueness

1-Butanamine, N,N-dibutyl-, hydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide salt, which can influence its solubility, reactivity, and biological activity compared to its analogs .

Properties

IUPAC Name

N,N-dibutylbutan-1-amine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27N.BrH/c1-4-7-10-13(11-8-5-2)12-9-6-3;/h4-12H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEOQPNRYUCROGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CCCC.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70480971
Record name 1-Butanamine, N,N-dibutyl-, hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70480971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37026-85-0
Record name 1-Butanamine, N,N-dibutyl-, hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70480971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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